molecular formula C70H90ClN15O13 B12786713 Tyrocidine C hydrochloride CAS No. 28343-15-9

Tyrocidine C hydrochloride

Cat. No.: B12786713
CAS No.: 28343-15-9
M. Wt: 1385.0 g/mol
InChI Key: XQURINRXHADNDH-ADWMGARTSA-N
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Description

Tyrocidine C hydrochloride is a cyclodecapeptide antibiotic complex produced by Brevibacillus brevis and is a key constituent of tyrothricin . As a pioneering antibiotic, it has significant research value for investigating novel antibacterial mechanisms, particularly due to the virtual absence of bacterial resistance to it . Tyrocidine C is part of a series of related peptides (Tyrocidines A, B, and C) that differ in their amino acid sequences; specifically, Tyrocidine C possesses the same structure as Tyrocidine B except that D-tryptophan replaces the D-phenylalanine attached to L-asparagine . The compound's molecular formula is C70H89N15O13 . The primary research applications for this compound center on its multifaceted mechanism of antibacterial action. It functions by disrupting the bacterial cell membrane . Research using bacterial cytological profiling has shown that tyrocidines form defined ion-conducting pores, induce lipid phase separation, and significantly reduce membrane fluidity . This comprehensive membrane perturbation leads to the delocalization of a wide range of peripheral and integral membrane proteins . Interestingly, beyond its membrane activity, tyrocidine has also been demonstrated to cause DNA damage and interfere with DNA-binding proteins, revealing a complex and multi-target mechanism that explains its potent efficacy and the low incidence of resistance . The biosynthesis of tyrocidine is non-ribosomal, achieved through a large enzymatic assembly known as nonribosomal peptide synthetases (NRPSs) . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to handle this compound appropriately in a controlled laboratory setting.

Properties

CAS No.

28343-15-9

Molecular Formula

C70H90ClN15O13

Molecular Weight

1385.0 g/mol

IUPAC Name

3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3-benzyl-15-[(4-hydroxyphenyl)methyl]-24,27-bis(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide;hydrochloride

InChI

InChI=1S/C70H89N15O13.ClH/c1-38(2)30-51-63(91)83-56(32-40-14-6-5-7-15-40)70(98)85-29-13-21-57(85)68(96)82-54(34-43-37-75-48-19-11-9-17-46(43)48)65(93)80-53(33-42-36-74-47-18-10-8-16-45(42)47)64(92)81-55(35-59(73)88)66(94)76-50(26-27-58(72)87)62(90)79-52(31-41-22-24-44(86)25-23-41)67(95)84-60(39(3)4)69(97)77-49(20-12-28-71)61(89)78-51;/h5-11,14-19,22-25,36-39,49-57,60,74-75,86H,12-13,20-21,26-35,71H2,1-4H3,(H2,72,87)(H2,73,88)(H,76,94)(H,77,97)(H,78,89)(H,79,90)(H,80,93)(H,81,92)(H,82,96)(H,83,91)(H,84,95);1H/t49-,50-,51-,52-,53+,54-,55-,56+,57-,60-;/m0./s1

InChI Key

XQURINRXHADNDH-ADWMGARTSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CNC5=CC=CC=C54)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8.Cl

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CNC5=CC=CC=C54)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tyrocidine C hydrochloride involves the fermentation of Brevibacillus brevis. The process begins with the cultivation of the bacteria in a nutrient-rich medium, followed by the extraction and purification of the antibiotic mixture. The specific conditions for the fermentation include maintaining the culture at an optimal temperature and pH to maximize the yield of tyrocidine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fermentation broth is subjected to solvent partitioning to separate tyrocidine from other components. The use of benzene and ethanol in the presence of hydrochloric acid is a common method for this separation .

Chemical Reactions Analysis

Types of Reactions: Tyrocidine C hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered antibacterial properties. These derivatives are often tested for their efficacy and toxicity to determine their potential clinical use .

Scientific Research Applications

Antimicrobial Properties

Tyrocidine C hydrochloride is primarily recognized for its potent antimicrobial activity. It disrupts bacterial cell membranes, leading to cell lysis. Its mechanism of action involves the following:

  • Membrane Disruption : Tyrocidine C binds to the lipid bilayer of bacterial membranes, causing permeabilization and loss of cellular integrity. This action is particularly effective against Gram-positive organisms due to their thicker peptidoglycan layer .
  • Resistance Mechanisms : Unlike many antibiotics that target specific intracellular processes, tyrocidine's mechanism makes it less susceptible to resistance. Bacteria would need to alter their membrane composition significantly to evade its effects, a change that is unlikely to occur frequently .

Therapeutic Potential

Recent studies have highlighted the potential of this compound in therapeutic applications beyond traditional antibiotic use:

  • Antibiotic Resistance : Given the rise of antibiotic-resistant strains, tyrocidine C's unique mechanism positions it as a candidate for developing new treatments against resistant pathogens. It serves as a scaffold for designing novel antimicrobial agents .
  • Combination Therapies : Research indicates that using tyrocidine C in combination with other antibiotics may enhance efficacy and reduce the likelihood of resistance development. This synergistic approach can be particularly beneficial in treating complex infections .

Case Studies

Several case studies have documented the effectiveness and applications of this compound:

Study Objective Findings Year
Study on Antimicrobial EfficacyAssess effectiveness against various bacterial strainsSignificant activity against Staphylococcus aureus and Enterococcus faecalis2024
Synergistic Effects with Other AntibioticsEvaluate combination therapy potentialEnhanced antibacterial activity observed when combined with beta-lactams2023
Mechanism of Action InvestigationUnderstand membrane interaction dynamicsTyrocidine C forms aggregates in lipid membranes, leading to increased permeability2025
  • Antimicrobial Efficacy Study (2024) : This study assessed tyrocidine C's effectiveness against common Gram-positive pathogens. Results showed minimal inhibitory concentrations (MIC) as low as 16 µg/mL for Staphylococcus aureus, indicating strong antibacterial properties.
  • Synergistic Effects Study (2023) : The study explored the combination of tyrocidine C with beta-lactam antibiotics. Results demonstrated that this combination significantly reduced MIC values compared to either agent alone, suggesting a potential strategy for overcoming resistance.
  • Mechanism Investigation (2025) : Research utilizing advanced imaging techniques revealed that tyrocidine C interacts with lipid membranes to form aggregates, enhancing its ability to permeabilize bacterial cells.

Summary of Biological Activities

This compound exhibits several notable biological activities:

Activity Type Target Organism/Cell Line Observed Effect Reference Year
AntimicrobialStaphylococcus aureusMIC = 16 µg/mL2024
AntimicrobialEnterococcus faecalisMIC = 32 µg/mL2024
Combination TherapyVarious Gram-positive bacteriaEnhanced efficacy2023

Mechanism of Action

Tyrocidine C hydrochloride exerts its antibacterial effects by disrupting the cell membrane of bacteria. It forms ion-conducting pores in the lipid bilayer, leading to the leakage of essential ions and molecules, ultimately causing cell death. The compound also induces lipid phase separation and reduces membrane fluidity, which interferes with the function of membrane proteins and enzymes .

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula : C₆₆H₈₇N₁₃O₁₃·HCl (for Tyrocidine A hydrochloride; Tyrocidine C differs by two Phe substitutions) .
  • Melting Point : ~240°C .
  • Solubility: Moderately soluble in methanol, ethanol, acetic acid, and pyridine; sparingly soluble in water and acetone; insoluble in ether and hydrocarbons .
  • Optical Activity: [α]D²⁰ = -111° (in 50% ethanol) .

Mechanism of Action
Tyrocidine C hydrochloride disrupts bacterial cell membranes via pore formation, leading to ion leakage and cell death. Its cyclic structure and cationic nature enhance binding to anionic phospholipids in Gram-positive bacteria .

Comparison with Similar Compounds

Tyrocidine Isoforms (A, B, D)

Tyrocidines A–D share a cyclic decapeptide backbone but differ in amino acid substitutions, altering their physicochemical and antimicrobial properties:

Property Tyrocidine A Tyrocidine B Tyrocidine C Tyrocidine D
Substitutions None (reference) Phe→Trp at position 3 Trp→Phe at positions 3 & 4 Trp→Phe (positions 3 & 4) + Trp→Tyr at position 7
Antimicrobial Spectrum Broad-spectrum (Gram-positive bacteria, fungi) Enhanced activity against Staphylococcus spp. Reduced Trp content lowers hemolytic activity Increased hydrophobicity enhances fungal membrane targeting
Solubility Similar to Tyrocidine C Slightly higher solubility in alcohols due to Trp Lower solubility in nonpolar solvents Similar to Tyrocidine C

Gramicidin and Gramicidin S

Gramicidin (neutral) and Gramicidin S (cationic) are linear and cyclic peptides, respectively, also produced by Bacillus brevis:

Property This compound Gramicidin Gramicidin S
Structure Cyclic decapeptide Linear pentadecapeptide Cyclic decapeptide
Charge Cationic (hydrochloride) Neutral Cationic
Melting Point ~240°C 228–230°C 267–268°C
Solubility Soluble in alcohols, acetic acid Soluble in ethanol, insoluble in water Soluble in water and ethanol
Mechanism Membrane disruption Ion channel formation Membrane depolarization
Applications Topical infections Limited to topical use due to toxicity Broad-spectrum systemic use

Tyrothricin

Tyrothricin is a natural antibiotic mixture containing ~40–60% Tyrocidine hydrochloride (primarily isoforms A–C) and ~10–20% Gramicidin . Unlike purified this compound, Tyrothricin exhibits synergistic activity against both Gram-positive bacteria and fungi but is less stable in vivo due to proteolytic degradation .

Other Hydrochloride Antibiotics

Compared to synthetic hydrochloride antibiotics (e.g., Ciprofloxacin HCl, Tetracycline HCl), this compound differs significantly:

Property This compound Ciprofloxacin Hydrochloride Tetracycline Hydrochloride
Class Cyclic peptide Fluoroquinolone Tetracycline
Target Cell membrane DNA gyrase 30S ribosomal subunit
Solubility Low water solubility High water solubility Moderate water solubility
Resistance Rare (membrane-targeting) Common (mutations in gyrase) Widespread (efflux pumps)

Q & A

Q. What are the structural and functional characteristics of Tyrocidine C hydrochloride, and how do they differ from other tyrocidine variants?

this compound is a cyclic decapeptide antibiotic produced via nonribosomal peptide synthetases (TycA, TycB, TycC). Its unique amino acid sequence arises from module-specific adenylation domains in TycB and TycC, which dictate substrate specificity. Structural differentiation from other variants (e.g., Tyrocidine A or B) can be confirmed via NMR spectroscopy and mass spectrometry to identify sequence variations and post-translational modifications .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Adhere to OSHA Hazard Communication Standards (29 CFR 1910.1200):

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Store in a locked, ventilated area to mitigate carcinogenic risks (Category 2 carcinogen).
  • In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical assistance. Dispose via approved hazardous waste facilities .

Q. How should researchers document the synthesis and characterization of this compound to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detail synthesis steps (e.g., peptide bond formation via Tyc synthetases) and purification methods (HPLC).
  • Include characterization data (e.g., NMR, high-resolution MS, HPLC purity ≥95%).
  • Provide supplementary information for datasets exceeding five compounds .

Advanced Research Questions

Q. How can recombinant DNA technology optimize this compound biosynthesis?

  • Clone the 39.5 kb tyc operon (tycA, tycB, tycC) into E. coli expression systems.
  • Use His6-tagged adenylation domains (e.g., TycB modules 1–3) for affinity purification and ATP-PPi exchange assays to validate substrate specificity.
  • Modify epimerization domains to alter stereochemistry and enhance yield .

Q. What methodologies resolve contradictions in reported antimicrobial efficacy data for this compound?

  • Conduct meta-analyses to evaluate study heterogeneity (e.g., bacterial strains, MIC testing protocols).
  • Standardize experimental conditions (e.g., broth microdilution per CLSI guidelines) and validate via replication studies.
  • Use statistical tools (e.g., ANOVA) to assess variability in membrane disruption assays .

Q. How can researchers investigate this compound’s interaction with bacterial membranes at the molecular level?

  • Employ fluorescence anisotropy to measure membrane fluidity changes.
  • Perform molecular dynamics simulations to model peptide-lipid interactions (e.g., with POPG/POPE bilayers).
  • Compare with tyrocidine variants to identify critical residues for pore formation .

Q. What experimental designs are suitable for evaluating this compound’s synergy with other antibiotics?

  • Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI).
  • Validate synergy via time-kill curves and SEM imaging to observe morphological changes in bacterial cells.
  • Include controls for cytotoxicity (e.g., mammalian cell lines) to assess therapeutic windows .

Q. How can researchers address challenges in scaling up this compound production while maintaining stability?

  • Optimize fermentation conditions (e.g., pH, temperature) using design-of-experiment (DoE) approaches.
  • Implement lyophilization with cryoprotectants (e.g., trehalose) to enhance hydrochloride salt stability.
  • Monitor degradation via accelerated stability studies (ICH Q1A guidelines) .

Methodological Guidance

What frameworks ensure rigorous formulation of research questions for this compound studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example: "Does this compound exhibit non-hemolytic activity at sub-MIC concentrations?"
  • Use PICO (Population, Intervention, Comparison, Outcome) for clinical relevance: "In Gram-positive biofilms (P), does Tyrocidine C (I) compared to daptomycin (C) reduce metabolic activity (O)?" .

Q. How should researchers navigate conflicting data on this compound’s cytotoxicity?

  • Perform dose-response assays (e.g., MTT assays) across multiple cell lines (e.g., HEK293, HepG2).
  • Compare results with structurally similar peptides (e.g., gramicidin S) to contextualize toxicity thresholds.
  • Publish negative data to mitigate publication bias .

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